2-Hydroxy-2-phenylpropanehydrazide
Description
2-Hydroxy-2-phenylpropanehydrazide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of hydrazide and is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group and a phenyl group attached to a propanehydrazide backbone.
Properties
IUPAC Name |
2-hydroxy-2-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(13,8(12)11-10)7-5-3-2-4-6-7/h2-6,13H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXJGRBLYVGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246223 | |
| Record name | α-Hydroxy-α-methylbenzeneacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115248-48-1 | |
| Record name | α-Hydroxy-α-methylbenzeneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115248-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxy-α-methylbenzeneacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenylpropanehydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the condensation reaction between benzaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as mechanosynthesis or solid-state melt reactions. These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Hydroxy-2-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a methyl group instead of a phenyl group.
2-Hydroxy-2-phenylethylamine: Contains an ethylamine group instead of a propanehydrazide group.
Uniqueness
2-Hydroxy-2-phenylpropanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxyl group, phenyl group, and hydrazide backbone makes it a versatile compound for various applications .
Biological Activity
2-Hydroxy-2-phenylpropanehydrazide, also known as phenylhydrazine derivative, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound possesses a unique structural configuration that contributes to its biological properties. The presence of the hydroxyl group and hydrazide moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can lead to alterations in enzyme activity, modulation of signaling pathways, and induction of cellular responses such as apoptosis in cancer cells.
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. A study evaluating various hydrazide derivatives indicated that compounds similar to this compound showed significant cytotoxicity against several human cancer cell lines, including ovarian and colorectal cancers. The mechanism involves the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
In a preclinical study, derivatives of hydrazides were tested against six human cancer cell lines. Among them, specific analogs exhibited IC50 values in the sub-micromolar range, demonstrating potent cytotoxic effects. The study highlighted that these compounds could disrupt cell cycle progression and induce apoptosis through ROS generation .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial activity of phenylhydrazine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting their potential use as antimicrobial agents .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Ovarian Cancer (SKOV-3) | <1 | Induction of ROS, apoptosis |
| Anticancer | Colorectal Cancer (HCT116) | <1 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 5 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 10 | Disruption of membrane integrity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
